Cas no 867162-37-6 ((3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine)

(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine structure
867162-37-6 structure
Productnaam:(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine
CAS-nummer:867162-37-6
MF:C20H15ClN4
MW:346.81290268898
CID:2155120
PubChem ID:51051365

(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine Chemische en fysische eigenschappen

Naam en identificatie

    • (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine
    • 1-(3-Chloro-2-pyrazinyl)-1-(2-phenyl-7-quinolinyl)methanamine
    • 7-Quinolinemethanamine, α-(3-chloropyrazinyl)-2-phenyl- (9CI)
    • α-(3-Chloro-2-pyrazinyl)-2-phenyl-7-quinolinemethanamine (ACI)
    • (3-Chloropyrazin-2-yl)-(2-phenylquinolin-7-yl)methanamine
    • [(3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methyl]amine
    • C11824
    • C-(3-chloropyrazin-2-yl)-C-(2-phenylquinolin-7-yl)-methylamine
    • AKOS037649887
    • (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)-methanamine
    • CS-M1235
    • 867162-37-6
    • SCHEMBL398011
    • DB-234961
    • C-(3-chloropyrazin-2-yl)-C-(2-phenylquinolin-7-yl)methylamine
    • VVBJXQJIAVQARJ-UHFFFAOYSA-N
    • C-(3-Chloro-pyrazin-2-yl)-C-(2-phenylquinolin-7-yl)-methylamine
    • CS-13834
    • C-(3-Chloro-pyrazin-2-yl)-C-(2-phenyl-quinolin-7-yl)-methylamine
    • Inchi: 1S/C20H15ClN4/c21-20-19(23-10-11-24-20)18(22)15-7-6-14-8-9-16(25-17(14)12-15)13-4-2-1-3-5-13/h1-12,18H,22H2
    • InChI-sleutel: VVBJXQJIAVQARJ-UHFFFAOYSA-N
    • LACHT: ClC1C(C(C2C=C3C(C=CC(C4C=CC=CC=4)=N3)=CC=2)N)=NC=CN=1

Berekende eigenschappen

  • Exacte massa: 346.0985242g/mol
  • Monoisotopische massa: 346.0985242g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 25
  • Aantal draaibare bindingen: 3
  • Complexiteit: 428
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.3
  • Topologisch pooloppervlak: 64.7Ų

Experimentele eigenschappen

  • Kleur/vorm: NA
  • Dichtheid: 1.3±0.1 g/cm3
  • Kookpunt: 548.5±45.0 °C at 760 mmHg

(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine Beveiligingsinformatie

(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Chemenu
CM332631-1g
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine
867162-37-6 95%+
1g
$2640 2021-08-18
Chemenu
CM332631-250mg
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine
867162-37-6 95%+
250mg
$812 2023-01-18
Chemenu
CM332631-1g
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine
867162-37-6 95%+
1g
$1625 2023-01-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057487-100mg
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine
867162-37-6 96%
100mg
¥4118.00 2024-04-27
Key Organics Ltd
CS-13834-1g
(3-chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine
867162-37-6 >95%
1g
£2300.00 2025-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057487-250mg
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine
867162-37-6 96%
250mg
¥6336.00 2024-04-27
Chemenu
CM332631-100mg
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine
867162-37-6 95%+
100mg
$686 2021-08-18
Chemenu
CM332631-250mg
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine
867162-37-6 95%+
250mg
$1232 2021-08-18
Chemenu
CM332631-100mg
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine
867162-37-6 95%+
100mg
$487 2023-01-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057487-1g
(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine
867162-37-6 96%
1g
¥14783.00 2024-04-27

(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Solvents: Tetrahydrofuran ,  Butyl ether ;  -5 °C; < 0 °C; 30 min, 0 °C; 2.5 h, 0 °C → rt
1.2 Reagents: Methanol
2.1 Reagents: Selenium dioxide ;  rt → 160 °C; 20 h, 160 °C
3.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ,  Hexane ;  25 min, -78 °C
3.2 Solvents: Tetrahydrofuran ;  5 min, -78 °C; 2 h, -78 °C; 30 min, -78 °C → 0 °C
3.3 Reagents: Citric acid Solvents: Water
4.1 Reagents: Thionyl chloride Solvents: Chloroform ;  10 min, -4 °C; 4 h, -4 °C → rt
4.2 Reagents: Potassium phthalimide Solvents: Dimethylformamide ;  rt → 60 °C; 16 h, 60 °C
4.3 Reagents: Hydrazine Solvents: Ethanol ,  Dichloromethane ;  16 h, rt
Referentie
Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors
Mulvihill, Mark J.; et al, Bioorganic & Medicinal Chemistry, 2008, 16(3), 1359-1375

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Selenium dioxide ;  rt → 160 °C; 20 h, 160 °C
2.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ,  Hexane ;  25 min, -78 °C
2.2 Solvents: Tetrahydrofuran ;  5 min, -78 °C; 2 h, -78 °C; 30 min, -78 °C → 0 °C
2.3 Reagents: Citric acid Solvents: Water
3.1 Reagents: Thionyl chloride Solvents: Chloroform ;  10 min, -4 °C; 4 h, -4 °C → rt
3.2 Reagents: Potassium phthalimide Solvents: Dimethylformamide ;  rt → 60 °C; 16 h, 60 °C
3.3 Reagents: Hydrazine Solvents: Ethanol ,  Dichloromethane ;  16 h, rt
Referentie
Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors
Mulvihill, Mark J.; et al, Bioorganic & Medicinal Chemistry, 2008, 16(3), 1359-1375

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Thionyl chloride Solvents: Chloroform ;  10 min, -4 °C; 4 h, -4 °C → rt
1.2 Reagents: Potassium phthalimide Solvents: Dimethylformamide ;  rt → 60 °C; 16 h, 60 °C
1.3 Reagents: Hydrazine Solvents: Ethanol ,  Dichloromethane ;  16 h, rt
Referentie
Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors
Mulvihill, Mark J.; et al, Bioorganic & Medicinal Chemistry, 2008, 16(3), 1359-1375

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ,  Hexane ;  25 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  5 min, -78 °C; 2 h, -78 °C; 30 min, -78 °C → 0 °C
1.3 Reagents: Citric acid Solvents: Water
2.1 Reagents: Thionyl chloride Solvents: Chloroform ;  10 min, -4 °C; 4 h, -4 °C → rt
2.2 Reagents: Potassium phthalimide Solvents: Dimethylformamide ;  rt → 60 °C; 16 h, 60 °C
2.3 Reagents: Hydrazine Solvents: Ethanol ,  Dichloromethane ;  16 h, rt
Referentie
Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors
Mulvihill, Mark J.; et al, Bioorganic & Medicinal Chemistry, 2008, 16(3), 1359-1375

(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine Raw materials

(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine Preparation Products

(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine Gerelateerde literatuur

Artikelen aanbevelen

Aanbevolen leveranciers
Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jincang Pharmaceutical (Shanghai) Co., LTD.
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taian Jiayue Biochemical Co., Ltd